molecular formula C16H13ClN2O3 B7795116 (4E)-4-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

(4E)-4-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

Cat. No.: B7795116
M. Wt: 316.74 g/mol
InChI Key: LROIWPGMHBXSDU-GXDHUFHOSA-N
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Description

The compound with the identifier “(4E)-4-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-(furan-2-yl)-1,3-oxazol-5-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (4E)-4-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-(furan-2-yl)-1,3-oxazol-5-one would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-(furan-2-yl)-1,3-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(4E)-4-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-(furan-2-yl)-1,3-oxazol-5-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4E)-4-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-(furan-2-yl)-1,3-oxazol-5-one include other organic molecules with comparable structures and properties. These compounds can be identified using databases like PubChem, which provide information on structurally related molecules.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry

Properties

IUPAC Name

(4E)-4-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-10(18-9-11-4-6-12(17)7-5-11)14-16(20)22-15(19-14)13-3-2-8-21-13/h2-8,18H,9H2,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROIWPGMHBXSDU-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=CC=CO2)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)OC(=N1)C2=CC=CO2)/NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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